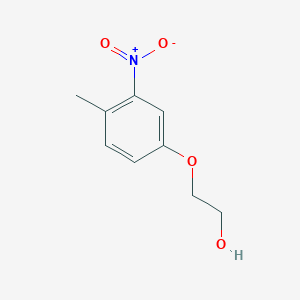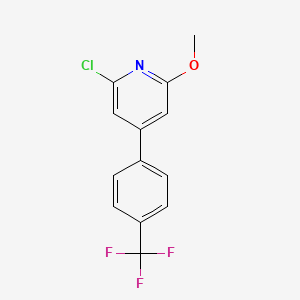
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL is an organic compound with the molecular formula C9H11NO4. It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to a phenoxyethanol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenoxy)ethan-1-OL typically involves the reaction of 4-methyl-3-nitrophenol with ethylene oxide or ethylene chlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide or ethylene chlorohydrin, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(4-Methyl-3-nitrophenoxy)acetaldehyde or 2-(4-Methyl-3-nitrophenoxy)acetic acid.
Reduction: Formation of 2-(4-Methyl-3-aminophenoxy)ethan-1-OL.
Substitution: Formation of various substituted phenoxyethanol derivatives.
科学的研究の応用
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methyl-3-nitrophenoxy)ethan-1-OL depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
類似化合物との比較
Similar Compounds
2-(4-Nitrophenoxy)ethan-1-OL: Lacks the methyl group, making it less hydrophobic.
2-(3-Nitrophenoxy)ethan-1-OL: The nitro group is positioned differently, affecting its reactivity and biological activity.
Uniqueness
2-(4-Methyl-3-nitrophenoxy)ethan-1-OL is unique due to the presence of both a methyl and a nitro group on the phenoxyethanol backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
2-(4-methyl-3-nitrophenoxy)ethanol |
InChI |
InChI=1S/C9H11NO4/c1-7-2-3-8(14-5-4-11)6-9(7)10(12)13/h2-3,6,11H,4-5H2,1H3 |
InChIキー |
UQYGWMRSXOUVBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)





![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)

![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

![3-Chloropyrrolo[1,2-b]pyridazine](/img/structure/B13985836.png)
![5-(4-Bromobutoxy)pyrazolo[1,5-a]pyridine](/img/structure/B13985843.png)
![1-Cyclopropyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine](/img/structure/B13985846.png)

